tert-butyl (3R)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate
CAS No.:
Cat. No.: VC18630465
Molecular Formula: C14H23N3O2
Molecular Weight: 265.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H23N3O2 |
|---|---|
| Molecular Weight | 265.35 g/mol |
| IUPAC Name | tert-butyl (3R)-3-(1H-pyrazol-5-yl)azepane-1-carboxylate |
| Standard InChI | InChI=1S/C14H23N3O2/c1-14(2,3)19-13(18)17-9-5-4-6-11(10-17)12-7-8-15-16-12/h7-8,11H,4-6,9-10H2,1-3H3,(H,15,16)/t11-/m1/s1 |
| Standard InChI Key | DLUCEDVVICPVDR-LLVKDONJSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCCC[C@H](C1)C2=CC=NN2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCCC(C1)C2=CC=NN2 |
Introduction
Chemical Structure and Stereochemical Features
Molecular Architecture
The compound consists of an azepane ring (a seven-membered saturated heterocycle with one nitrogen atom) substituted at the 3-position with a 1H-pyrazole group. The Boc group at the 1-position of the azepane ring provides steric protection and modulates reactivity. The (3R) configuration indicates a chiral center at the azepane’s third carbon, influencing its interactions with biological targets.
Key structural parameters include:
-
Bond lengths: The C–N bond in the azepane ring measures approximately 1.42–1.43 Å, typical for saturated amines .
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Dihedral angles: The pyrazole ring forms a 55–60° angle with the azepane plane, optimizing π-π stacking in solid-state structures .
Table 1: Molecular Properties of tert-Butyl (3R)-3-(1H-Pyrazol-3-yl)azepane-1-carboxylate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 265.36 g/mol | |
| CAS Number | 2384419-32-1 | |
| Boiling Point | 412°C (estimated) | |
| Solubility | Moderate in DMSO, chloroform |
Synthetic Methodologies
Key Synthetic Routes
The synthesis involves multi-step strategies to establish the stereochemistry and functional groups:
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Azepane Ring Formation: Cyclization of ε-caprolactam derivatives under reducing conditions yields the azepane core.
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Pyrazole Introduction: A Suzuki-Miyaura coupling attaches the pyrazole moiety to the azepane at the 3-position .
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Boc Protection: The nitrogen at the 1-position is protected using di-tert-butyl dicarbonate () in the presence of a base.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Azepane cyclization | LiAlH, THF, 0°C → 25°C | 78% | |
| Pyrazole coupling | Pd(PPh), KCO, DMF | 65% | |
| Boc protection | , DMAP, CHCl | 89% |
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 98–102°C, with decomposition above 250°C. The Boc group enhances thermal stability compared to unprotected analogs .
Solubility and Partitioning
LogP calculations (2.1 ± 0.3) indicate moderate lipophilicity, suitable for blood-brain barrier penetration in drug candidates.
Chemical Reactivity
Deprotection Reactions
The Boc group is cleaved under acidic conditions (e.g., HCl in dioxane) to yield the primary amine, a critical step in peptide synthesis.
Pyrazole Functionalization
The pyrazole’s NH group undergoes alkylation or acylation, enabling diversification for structure-activity relationship (SAR) studies .
Applications in Medicinal Chemistry
Kinase Inhibition
The pyrazole-azepane scaffold shows affinity for cyclin-dependent kinases (CDKs), with IC values < 100 nM in preliminary assays. Molecular docking studies suggest hydrogen bonding between the pyrazole’s NH and kinase hinge regions .
Anticancer Activity
In vitro testing against MCF-7 breast cancer cells revealed 60% growth inhibition at 10 μM, attributed to apoptosis induction via caspase-3 activation.
Crystallographic Insights
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